4-Bromo-N-methylbenzo[d]isoxazol-3-amine
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-N-methylbenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of hydroximinoyl chlorides and iodinated terminal alkynes . The reaction conditions often require the presence of catalysts such as Cu(I) or Ru(II) for the (3 + 2) cycloaddition reaction . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-Bromo-N-methylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-N-methylbenzo[d]isoxazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-N-methylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the BRD4 bromodomain, which is associated with the regulation of gene expression and has implications in cancer and inflammation . The compound binds to the active site of BRD4, disrupting its function and leading to changes in gene expression .
Comparison with Similar Compounds
4-Bromo-N-methylbenzo[d]isoxazol-3-amine can be compared with other benzo[d]isoxazole derivatives, such as:
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: Known for its anticonvulsant activity.
3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole: Studied for its cytotoxic effects.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a BRD4 inhibitor, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
4-bromo-N-methyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H7BrN2O/c1-10-8-7-5(9)3-2-4-6(7)12-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
MKTCTXNMWSNKPY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NOC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
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